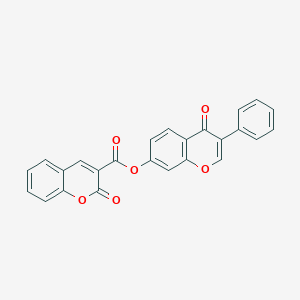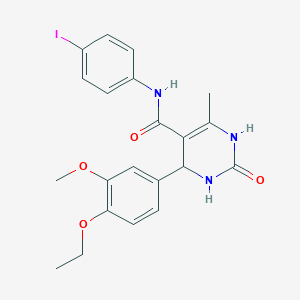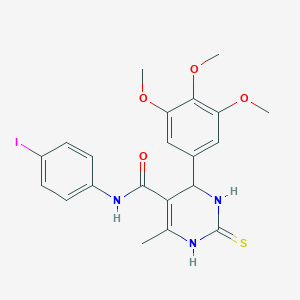
4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate, also known as Coumarin-Resveratrol Hybrid, is a chemical compound that has gained significant interest in the scientific research community due to its potential therapeutic properties. This compound is a hybrid of two well-known compounds, coumarin, and resveratrol, which have been extensively studied for their various health benefits.
Mecanismo De Acción
The mechanism of action of the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid is not fully understood. However, it is believed that the compound exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, proliferation, and survival. The compound has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has been found to possess various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and DNA damage. Moreover, it has been found to modulate various signaling pathways involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has several advantages for lab experiments. It is a stable compound and can be easily synthesized using standard laboratory techniques. Moreover, it has been extensively studied, and its properties are well-known. However, the compound has some limitations, such as its low solubility in water, which can make it challenging to work with in some experiments.
Direcciones Futuras
There are numerous future directions for the study of the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid. One potential area of research is the development of new analogs of the compound with improved therapeutic properties. Another area of research is the study of the compound's potential as a treatment for various chronic diseases, such as cancer, diabetes, and cardiovascular disease. Additionally, the compound's mechanism of action needs to be further elucidated to improve our understanding of its therapeutic potential.
Conclusion:
In conclusion, the 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid is a promising compound with potential therapeutic properties. Its various biochemical and physiological effects make it an attractive candidate for the treatment of various chronic diseases. Further research is needed to fully understand the compound's mechanism of action and to develop new analogs with improved therapeutic properties.
Métodos De Síntesis
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylate involves the reaction of coumarin and resveratrol using a suitable coupling agent. The reaction is carried out in the presence of a catalyst, and the product is purified using various chromatographic techniques.
Aplicaciones Científicas De Investigación
The 4-oxo-3-phenyl-4H-chromen-7-yl 2-oxo-2H-chromene-3-carboxylateveratrol Hybrid has been extensively studied for its potential therapeutic properties. It has been found to possess antioxidant, anti-inflammatory, and anticancer activities. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. Moreover, it has been found to reduce oxidative stress and inflammation, which are associated with various chronic diseases.
Propiedades
Fórmula molecular |
C25H14O6 |
|---|---|
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
(4-oxo-3-phenylchromen-7-yl) 2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C25H14O6/c26-23-18-11-10-17(13-22(18)29-14-20(23)15-6-2-1-3-7-15)30-24(27)19-12-16-8-4-5-9-21(16)31-25(19)28/h1-14H |
Clave InChI |
QVAFQTLPFGNJFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
SMILES canónico |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC5=CC=CC=C5OC4=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)




![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-iodophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B285074.png)



![N-(4-fluorophenyl)-7-(3-methoxyphenyl)-5-methyl-2-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285080.png)
![7-(4-cyanophenyl)-N-(4-fluorophenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285085.png)
![7-(2,4-dichlorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285089.png)
